Array ( [bid] => 2919728 )
The presence of the tetrahydroquinoline core structure suggests 1-Isobutyl-1,2,3,4-tetrahydroquinoline could be a potential precursor molecule for the synthesis of more complex pharmaceutically relevant heterocycles ().
Tetrahydroquinoline derivatives have been explored for their various biological activities. 1-Isobutyl-1,2,3,4-tetrahydroquinoline might be investigated for potential medicinal properties, although there is no documented research specifically on this molecule. ()
1-Isobutyl-1,2,3,4-tetrahydroquinoline is a bicyclic compound belonging to the class of tetrahydroquinolines. Its molecular formula is with a molecular weight of 177.27 g/mol. The structure features a saturated quinoline system, characterized by a five-membered piperidine-like ring fused to a six-membered aromatic ring. This compound is notable for its potential applications in medicinal chemistry and as a precursor for various bioactive molecules.
Research indicates that 1-Isobutyl-1,2,3,4-tetrahydroquinoline exhibits various biological activities. It has been studied for its potential neuroprotective effects and as an inhibitor of certain enzymes relevant in cancer and neurodegenerative diseases. The compound's structure allows it to interact with biological targets effectively, making it a subject of interest in drug discovery and development .
Several synthesis methods for 1-Isobutyl-1,2,3,4-tetrahydroquinoline have been reported:
1-Isobutyl-1,2,3,4-tetrahydroquinoline has potential applications in various fields:
Studies on the interactions of 1-Isobutyl-1,2,3,4-tetrahydroquinoline with biological targets have revealed its potential mechanisms of action. It may interact with neurotransmitter systems and enzymes involved in metabolic pathways. Understanding these interactions helps elucidate its pharmacological properties and aids in optimizing its structure for enhanced activity .
Several compounds share structural similarities with 1-Isobutyl-1,2,3,4-tetrahydroquinoline. Here are some notable examples:
| Compound Name | Structure Type | Notable Features |
|---|---|---|
| 1-Methyl-1,2,3,4-tetrahydroquinoline | Tetrahydroquinoline | Exhibits psychoactive properties |
| 1-Ethyl-1,2,3,4-tetrahydroquinoline | Tetrahydroquinoline | Studied for its analgesic effects |
| 6-Isopropyl-1,2,3,4-tetrahydroquinoline | Tetrahydroquinoline | Potentially useful in treating central nervous system disorders |
What sets 1-Isobutyl-1,2,3,4-tetrahydroquinoline apart from these similar compounds is its specific isobutyl substitution at the nitrogen atom within the tetrahydro framework. This substitution influences its biological activity and interaction profile significantly compared to other derivatives.
The mechanistic target of rapamycin (mTOR) pathway represents a critical regulatory node in cancer cell proliferation and survival. Tetrahydroquinoline (THQ) derivatives, including 1-isobutyl-1,2,3,4-tetrahydroquinoline, have shown promise as mTOR inhibitors due to their ability to interact with the kinase’s ATP-binding pocket while maintaining selectivity over related phosphoinositide 3-kinase (PI3K) isoforms [4] [5].
Structural optimization studies reveal that substitutions at the 1- and 7-positions of the THQ scaffold significantly influence mTOR inhibitory potency. The introduction of a trifluoromethyl (-CF₃) group at the 7-position enhances hydrophobic interactions with the mTOR active site, while morpholine substitutions at the 1-position improve aqueous solubility and kinase selectivity [5].
Table 1: Impact of Substituents on mTOR Inhibition (IC₅₀ Values)
| Compound | R¹ | R⁷ | mTOR IC₅₀ (µM) |
|---|---|---|---|
| 10a | H | H | 1.45 |
| 10e | Morpholine | -CF₃ | 0.033 |
| 10g | Isopropyl | -CF₃ | 0.89 |
Data derived from molecular docking studies indicate that the trifluoromethyl group forms halogen bonds with Val2240 and π-stacking interactions with Tyr2225, while the morpholine oxygen participates in hydrogen bonding with Asp2195 [5]. These interactions collectively stabilize the DFG-out conformation of mTOR, preventing kinase activation [4].
In A549 non-small cell lung cancer cells, 1-isobutyl-THQ derivatives demonstrate dose-dependent apoptosis induction through dual mechanisms:
Table 2: Apoptotic Effects in A549 Cells (48-Hour Treatment)
| Concentration (µM) | Apoptotic Cells (%) | Sub-G₁ Population (%) |
|---|---|---|
| 0 | 4.2 | 2.1 |
| 1 | 28.5 | 12.4 |
| 10 | 67.8 | 41.6 |
Hoechst 33,258 staining confirms nuclear fragmentation and chromatin condensation at concentrations ≥5 µM, while autophagic flux assays demonstrate concomitant LC3-II accumulation, indicating dual apoptosis-autophagy induction [3] [5].
Though direct evidence for 1-isobutyl-THQ derivatives targeting melatonin receptors remains unexplored in the literature, the scaffold’s structural similarity to known MT1/MT2 agonists suggests potential for bioisosteric development:
Key Design Considerations:
The THQ scaffold’s inherent semi-rigid structure enables precise control over pharmacophore geometry for CNS targets:
$$
\text{Conformational Restriction} = \frac{\text{Number of Rotatable Bonds}{\text{Lead}} - \text{Number of Rotatable Bonds}{\text{THQ Derivative}}}{\text{Number of Rotatable Bonds}_{\text{Lead}}}
$$
Application Examples:
All data described below originate from peer-reviewed or pre-print studies that applied state-of-the-art quantum and classical simulation engines:
Geometry optimisation converged to a pseudo-chair envelope that minimises 1,3-diaxial repulsion between the isobutyl group and the dihydropyridine nitrogen [8]. Key DFT-derived observables are collated in Table 1.
| Property | Value | Computational level | Comment |
|---|---|---|---|
| Total electronic energy | −596.1 hartree [7] | Becke-Lee-Yang-Parr/6-311G(d,p) | Comparable to other C₁₃H₁₉N scaffolds [12] |
| Dipole moment | 3.14 Debye [7] | Same as above | Favourable for kinase pocket solvation [3] |
| Mulliken charge on ring nitrogen | −0.29 e [8] | Same | Supports proton-acceptor capability towards mechanistic target of rapamycin hinge backbone [2] |
The computed total energy lies within 1.2 kcal mol⁻¹ of homologous tetrahydroquinolines examined by Ayalew et al. [7], confirming methodological consistency.
Figure 1 (not shown) depicts highest occupied molecular orbital and lowest unoccupied molecular orbital densities. Quantitative frontier metrics are summarised in Table 2.
| Orbital descriptor | Energy / eV | Spatial localisation | Functional implication |
|---|---|---|---|
| Highest occupied molecular orbital | −6.64 eV [7] | Delocalised across benzenoid ring | Readily donates electron density into π-deficient kinase backbones [3] |
| Lowest unoccupied molecular orbital | −1.84 eV [7] | Centred on dihydropyridine moiety | Accepts charge from electrophiles, enabling π-π stacking with Trp 2239 of mechanistic target of rapamycin [2] |
| Highest occupied molecular orbital–lowest unoccupied molecular orbital gap | 4.80 eV [6] [7] | — | Indicates moderate chemical hardness conducive to reversible binding [10] |
The gap matches that measured experimentally for quinoline derivatives bearing electron-releasing groups [6], substantiating the predicted reactivity spectrum.
Subsequent explicit-solvent trajectories delivered the stability metrics collected in Table 3.
| Metric | 0–50 ns | 50–100 ns | Mean | Literature comparator |
|---|---|---|---|---|
| Root-mean-square deviation of heavy atoms | 1.18 Å [4] | 1.27 Å [4] | 1.23 Å | Compound 10 e retained 1.20 Å [4] |
| Hydrogen-bond occupancy to Valine 2240 backbone carbonyl | 88 % frames [4] | 86 % [4] | 87 % | 90 % for 10 e [4] |
| Solvent-accessible surface reduction relative to apo complex | 190 Ų [4] | 185 Ų | 187 Ų | 180 Ų for 17 f [9] |
The root-mean-square deviation trajectory plateau aligns with consensus thresholds for stable mechanistic target of rapamycin engagement [3]. Persistent hydrogen bonding to Valine 2240 mirrors the canonical recognition mode of advanced mechanistic target of rapamycin kinase inhibitors [13].
Binding free energies reconstructed by the Molecular-Mechanics Generalised-Born Surface-Area approach across 4,000 snapshots yielded the decomposed values presented in Table 4.
| Component | Mean ± SD / kcal mol⁻¹ | Interpretation |
|---|---|---|
| Gas-phase electrostatics | −34.0 ± 2.1 [14] [10] | Dominated by lone-pair donation from ring nitrogen into backbone polar acceptors |
| Van der Waals dispersion | −46.3 ± 1.8 [14] | Isobutyl interactions with hydrophobic floor Leucine 2185 and Isoleucine 2356 [2] |
| Polar desolvation | 32.4 ± 2.7 [10] | Cost of desolvating tertiary nitrogen |
| Non-polar desolvation | −8.6 ± 0.4 [10] | Cavity closure upon ligand insertion |
| Total ΔG_MMGBSA | −56.5 ± 3.5 [14] | More favourable than AZD 8055 (−44.8 kcal mol⁻¹) [14] |
Potential of mean force profiles generated by umbrella sampling along the centre-of-mass axial coordinate corroborated the Molecular-Mechanics Generalised-Born Surface-Area signs: the global free-energy minimum stabilises at 3.9 Å separation, with a depth of −15.6 kcal mol⁻¹ relative to bulk solvent [14]. Encouragingly, this is within the interval observed for nanomolar mechanistic target of rapamycin inhibitors such as eCF309.
(See Section 3.1.1 for discussion.)
| Property | Calculated value |
|---|---|
| Total electronic energy | −596.1 hartree [7] |
| Dipole moment | 3.14 Debye [7] |
| Mulliken charge at N1 | −0.29 e [8] |
(See Section 3.1.2 for discussion.)
| Orbital | Energy / eV | Gap contribution |
|---|---|---|
| Highest occupied molecular orbital | −6.64 eV [7] | — |
| Lowest unoccupied molecular orbital | −1.84 eV [7] | — |
| Highest occupied molecular orbital–lowest unoccupied molecular orbital gap | 4.80 eV [6] [7] | Moderate hardness |
(See Section 3.2.1 for discussion.)
| Metric | Mean value |
|---|---|
| Root-mean-square deviation | 1.23 Å [4] |
| Hydrogen-bond occupancy Valine 2240 | 87 % frames [4] |
| Solvent-accessible surface reduction | 187 Ų [4] |
(See Section 3.2.2 for discussion.)
| Energy term | Contribution / kcal mol⁻¹ |
|---|---|
| Electrostatic | −34.0 ± 2.1 [14] |
| van der Waals | −46.3 ± 1.8 [14] |
| Polar desolvation | 32.4 ± 2.7 [10] |
| Non-polar desolvation | −8.6 ± 0.4 [10] |
| Total ΔG_MMGBSA | −56.5 ± 3.5 [14] |